molecular formula C20H14Cl2N4O2 B12219120 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenazin-1-yl)urea

1-(3,4-Dichlorophenyl)-3-(2-methoxyphenazin-1-yl)urea

Cat. No.: B12219120
M. Wt: 413.3 g/mol
InChI Key: BDNZSSYMOREWKS-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2-methoxyphenazin-1-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenazin-1-yl)urea typically involves the reaction of 3,4-dichloroaniline with 2-methoxyphenazine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(2-methoxyphenazin-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenazin-1-yl)urea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or inducing specific biochemical reactions. Detailed studies are required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-phenylurea
  • 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)urea
  • 1-(3,4-Dichlorophenyl)-3-(2-chlorophenazin-1-yl)urea

Uniqueness

1-(3,4-Dichlorophenyl)-3-(2-methoxyphenazin-1-yl)urea is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxyphenazinyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H14Cl2N4O2

Molecular Weight

413.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-methoxyphenazin-1-yl)urea

InChI

InChI=1S/C20H14Cl2N4O2/c1-28-17-9-8-16-18(25-15-5-3-2-4-14(15)24-16)19(17)26-20(27)23-11-6-7-12(21)13(22)10-11/h2-10H,1H3,(H2,23,26,27)

InChI Key

BDNZSSYMOREWKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)NC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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